molecular formula C20H8Br2Na2O5 B1669897 Dibromofluoroescein CAS No. 596-03-2

Dibromofluoroescein

Cat. No.: B1669897
CAS No.: 596-03-2
M. Wt: 490.1 g/mol
InChI Key: REXANTGEEZXBSJ-UHFFFAOYSA-L
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Description

Dibromofluorescein is a fluorone dye, a class of hydroxyl-xanthene dyes, and is a homologue of fluorescein. It is widely used as an organic fluorophore for labeling and sensing biomolecules. The compound is known for its strong fluorescence properties, making it valuable in various scientific and industrial applications .

Scientific Research Applications

Dibromofluorescein has a wide range of applications in scientific research:

Mechanism of Action

4’,5’-Dibromofluorescein

, also known as Dibromofluoroescein or Eosinic acid , is a fluorescein derivative that has been widely used in various scientific research fields . Here is an overview of its mechanism of action:

Safety and Hazards

DBF may form combustible dust concentrations in air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves/protective clothing/eye protection/face protection when handling DBF .

Biochemical Analysis

Biochemical Properties

4’,5’-Dibromofluorescein plays a significant role in various biochemical reactions. It is commonly used as a ligand for studying protein properties through spectral analysis . The compound interacts with proteins, enzymes, and other biomolecules, often serving as a fluorescent marker. For instance, it has been used to stain proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), a method that is rapid, economical, and highly sensitive . The interaction between 4’,5’-Dibromofluorescein and proteins can cause a decrease in the fluorescence maximum, which is directly proportional to the protein content .

Cellular Effects

4’,5’-Dibromofluorescein influences various cellular processes. It is transported into cells via organic anion transporting polypeptide 2B1 (OATP2B1), where it accumulates in a time and concentration-dependent manner . The compound affects cell signaling pathways, gene expression, and cellular metabolism by acting as a fluorescent substrate. For example, it has been shown to interact with OATP2B1 inhibitors, such as atorvastatin and bromosulfophthalein, which can inhibit its transport .

Molecular Mechanism

At the molecular level, 4’,5’-Dibromofluorescein exerts its effects through binding interactions with biomolecules. It binds to proteins, causing fluorescence quenching, which is used to study protein content and interactions . The compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression can occur as a result of these interactions, influencing various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’,5’-Dibromofluorescein can change over time. The compound is known for its stability and resistance to photobleaching, making it suitable for long-term studies . Its fluorescence properties can be affected by the concentration and presence of other biomolecules, such as proteins and ascorbic acid . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting its utility in biochemical research .

Dosage Effects in Animal Models

The effects of 4’,5’-Dibromofluorescein vary with different dosages in animal models. At low doses, the compound can be used as a diagnostic agent for detecting human serum in analytical chemistry . At high doses, it may exhibit toxic or adverse effects, such as metabolic disturbances. Threshold effects have been observed, indicating that careful dosage control is necessary to avoid potential toxicity .

Metabolic Pathways

4’,5’-Dibromofluorescein is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can act as a pH indicator due to its color change in response to pH levels, making it useful in analytical chemistry for pH titrations and colorimetric measurements .

Transport and Distribution

Within cells and tissues, 4’,5’-Dibromofluorescein is transported and distributed through specific transporters and binding proteins. It has a very strong sorption to soil and sediment, indicating negligible migration potential to groundwater . The compound’s water solubility is relatively low, which affects its distribution and localization within biological systems .

Subcellular Localization

4’,5’-Dibromofluorescein exhibits specific subcellular localization, which can influence its activity and function. The compound can be confined to specific subcellular regions using techniques such as Halo-seq, where it produces reactive oxygen species (ROS) upon irradiation with green light . These ROS can label RNA molecules in the vicinity, allowing for the study of subcellular transcriptomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromofluorescein can be synthesized through the bromination of fluorescein. The reaction typically involves the use of bromine in an organic solvent such as acetic acid. The process requires careful control of temperature and reaction time to ensure the selective bromination at the desired positions on the fluorescein molecule .

Industrial Production Methods: In industrial settings, dibromofluorescein is produced using a similar bromination process but on a larger scale. The reaction conditions are optimized for high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Dibromofluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride

Major Products:

Comparison with Similar Compounds

Uniqueness: Dibromofluorescein is unique due to its enhanced fluorescence intensity and stability compared to other fluorescein derivatives. The presence of bromine atoms provides distinct spectral properties, making it suitable for specific applications where high sensitivity and selectivity are required .

Properties

IUPAC Name

4',5'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Br2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTNHRWWURISAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Br)OC5=C3C=CC(=C5Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Br2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024904
Record name C.I. Solvent Red 72
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596-03-2
Record name Solvent Red 72
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D & C Orange no. 5
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Red 72
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5'-dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Source European Chemicals Agency (ECHA)
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Record name 4',5'- DIBROMOFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P3H5X9X4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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